![molecular formula C27H21F3N4O2 B5104496 2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound that features a phenol core substituted with various pyrazolyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the core phenol structure, followed by the introduction of the pyrazolyl and phenyl substituents through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and base conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that optimize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazolyl groups can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the pyrazolyl groups could lead to the formation of pyrazolidines.
Scientific Research Applications
2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)phenol: A simpler analog with a single pyrazolyl group.
2-Methoxy-4-(3-methoxy-1-propenyl)-phenol: Another phenol derivative with different substituents.
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: A compound with similar fluorinated groups.
Uniqueness
2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is unique due to its combination of multiple pyrazolyl and phenyl groups, as well as the presence of trifluoromethyl substituents. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
2-methyl-3-[(1-phenylpyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O2/c1-17-22(36-16-18-14-31-34(15-18)20-10-6-3-7-11-20)13-12-21(25(17)35)24-23(19-8-4-2-5-9-19)26(33-32-24)27(28,29)30/h2-15,35H,16H2,1H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELXFDNISQJYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=CC=C3)C(F)(F)F)OCC4=CN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.